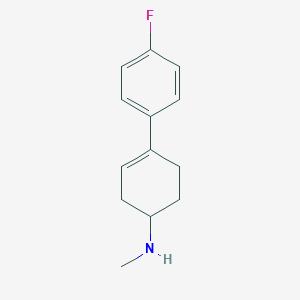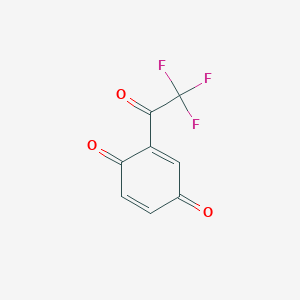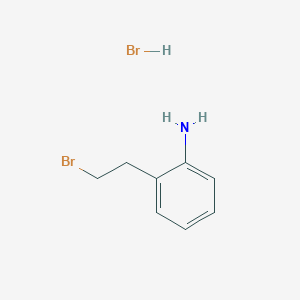
o-(2-Bromoethyl)aniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-(2-Bromoethyl)aniline hydrobromide: is a chemical compound with the molecular formula C8H11Br2N. It is a salt analog of 2-(2-Bromoethyl)benzenamine and is known for its applications in various chemical reactions and scientific research . This compound is often used in the preparation of other chemical derivatives, particularly in the field of medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Bromoethyl)aniline hydrobromide typically involves the reaction of o-(2-Bromoethyl)aniline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
C8H9BrN+HBr→C8H11Br2N
This reaction is usually performed in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
化学反応の分析
Types of Reactions: o-(2-Bromoethyl)aniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Products: Various substituted aniline derivatives.
Oxidation Products: Corresponding oxides or quinones.
Reduction Products: Amines and related compounds
科学的研究の応用
Chemistry: o-(2-Bromoethyl)aniline hydrobromide is used as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and other complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential antitumor agents and antihepatitis drugs. Its derivatives have shown promise in various biological assays .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of various functional materials .
作用機序
The mechanism of action of o-(2-Bromoethyl)aniline hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
類似化合物との比較
- 2-(2-Bromoethyl)benzenamine
- 2-Bromoaniline
- N-(2-Bromoethyl)aniline
Comparison: o-(2-Bromoethyl)aniline hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and reactivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of stability and ease of handling in synthetic applications .
特性
分子式 |
C8H11Br2N |
|---|---|
分子量 |
280.99 g/mol |
IUPAC名 |
2-(2-bromoethyl)aniline;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H |
InChIキー |
RXMCTOXVSYNUPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCBr)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
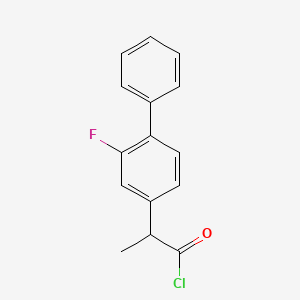
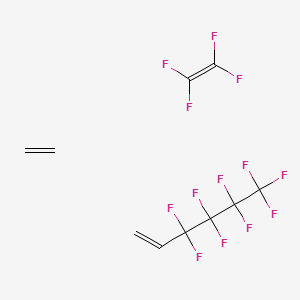

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
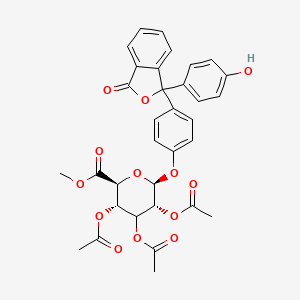
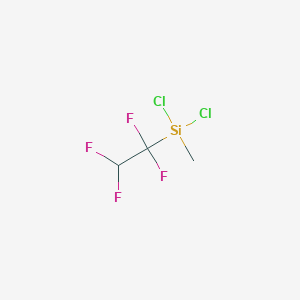
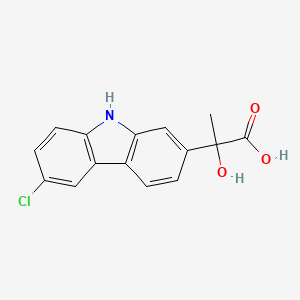
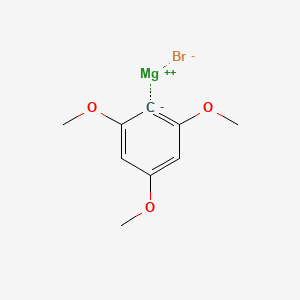
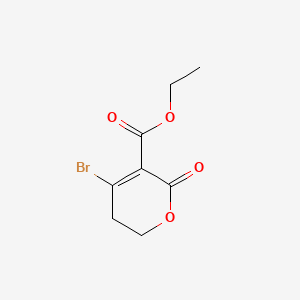
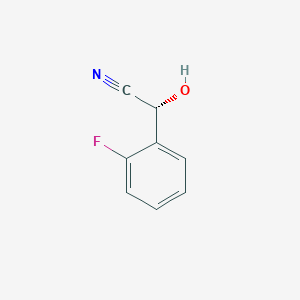
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
